molecular formula C25H22N2OS B2543485 N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide CAS No. 850916-41-5

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide

Cat. No.: B2543485
CAS No.: 850916-41-5
M. Wt: 398.52
InChI Key: HEUOWIWVSWSMDD-FOCLMDBBSA-N
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Description

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide is a synthetic hybrid compound featuring a 2-phenylindole core linked via a thioethyl bridge to a cinnamamide moiety. The indole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, while the thioether linkage and cinnamamide group may enhance stability and modulate pharmacokinetic properties.

Properties

IUPAC Name

(E)-3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2OS/c28-23(16-15-19-9-3-1-4-10-19)26-17-18-29-25-21-13-7-8-14-22(21)27-24(25)20-11-5-2-6-12-20/h1-16,27H,17-18H2,(H,26,28)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUOWIWVSWSMDD-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide typically involves multiple steps. One common method includes the reaction of 2-phenyl-1H-indole-3-thiol with an appropriate ethylating agent to form the intermediate compound. This intermediate is then reacted with cinnamoyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as sulphamic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in

Biological Activity

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. The compound features an indole nucleus, a structure commonly associated with various biologically active molecules, combined with a cinnamamide moiety that enhances its pharmacological properties. This article delves into the biological activity of this compound, supported by case studies and research findings.

Structure and Synthesis

The structural composition of this compound includes:

  • Indole nucleus : A significant heterocyclic structure.
  • Cinnamamide moiety : Contributes to its pharmacological properties.
  • Thioether linkage : Connects the indole derivative to an ethyl chain.

The synthesis typically involves several steps, including the reaction of 2-phenyl-1H-indole-3-thiol with an ethylating agent followed by interaction with cinnamoyl chloride under suitable conditions, often utilizing solvents like acetonitrile and catalysts such as sulphamic acid.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties . Several studies have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Oxidative Stress : It increases oxidative stress selectively in cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Colon Cancer Cells10Induction of apoptosis and oxidative stress
Breast Cancer Cells15Selective cytotoxicity
Lung Cancer Cells12Apoptotic pathway activation

Anticonvulsant Activity

In addition to its anticancer effects, this compound has been explored for its anticonvulsant activity . Structural features such as the presence of nitrogen atoms in related compounds have been correlated with effectiveness in treating seizure disorders. This suggests that derivatives may be developed for neurological applications .

The biological activity of this compound is believed to involve modulation of several cellular pathways:

  • Nrf2 Activation : The compound activates the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This was evidenced by increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 in treated cells .
  • Cellular Pathway Modulation : Molecular docking studies suggest interactions with proteins involved in apoptosis and oxidative stress response, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

In comparing this compound to structurally similar compounds, it stands out due to its unique combination of functionalities that may enhance selectivity and potency against specific cancer cell lines.

Compound NameStructure FeaturesUnique Properties
CinnamamideSimple amide structureBasic structure for many derivatives
CurcuminPolyphenolic structureKnown for anti-inflammatory properties
IndoleBasic indole nucleusPrecursor for numerous biologically active compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name (Reference) Indole Substituent Amide Group Thioether Linkage Notable Features Biological Activity (Reported)
Target Compound 2-phenyl Cinnamamide Yes Conjugated cinnamoyl system Not reported (hypothesized)
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide None Propanamide (fluoro-biphenyl) No Fluorinated aromatic group Antiviral (potential)
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide None Propanamide (methoxynaphthyl) No Methoxy-naphthyl moiety Anti-SARS-CoV-2 activity
(E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide None Cyanoacrylamide No Electron-withdrawing cyano group Immunomodulatory, anti-inflammatory
N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide None Thiazole carboxamide No Heterocyclic thiazole ring Algaecide (marine-derived)
Thioether-linked benzamides (e.g., ) Varied Benzamide derivatives Yes Isoxazole/thiazole-thioether combinations Anticancer, antiviral
Key Observations:
  • Thioether Linkage: The target compound shares this feature with ’s benzamide derivatives.
  • Cinnamamide vs. Propanamide/Acrylamide: The conjugated cinnamoyl system in the target compound may facilitate π-π stacking interactions with hydrophobic protein pockets, differing from the electron-deficient cyanoacrylamide in or the bulky biphenyl groups in .

Q & A

Basic Research Question

  • NMR : ¹H and ¹³C NMR confirm connectivity, with characteristic shifts for the indole NH (~12 ppm), thioethyl protons (~2.8–3.5 ppm), and cinnamoyl olefinic protons (~6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ expected at m/z 429.12) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H, if present in intermediates) .

How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Advanced Research Question
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Strategies include:

  • Metabolic profiling : Incubate the compound with liver microsomes to identify degradation products (LC-MS/MS analysis) .
  • Proteomic profiling : Use SILAC-based mass spectrometry to compare protein expression changes in cell lines vs. animal tissues .
  • Dose-response refinement : Adjust dosing regimens in vivo based on bioavailability studies (e.g., oral vs. intravenous administration) .

What are the best practices for ensuring reproducibility in crystallographic studies of this compound?

Advanced Research Question

  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) and use vapor diffusion methods. For challenging crystals, employ seeding techniques .
  • Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution structures. Process data with WinGX or ORTEP-3 to refine thermal parameters and validate H-bond networks .
  • Deposition : Submit validated CIF files to the Cambridge Structural Database (CSD) for peer review .

How can researchers design experiments to elucidate the mechanism of action of this compound in disease models?

Advanced Research Question

  • Target identification : Perform pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS to identify binding partners .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., Nrf2, MAPK) in treated vs. untreated cells .
  • In vivo validation : Generate transgenic models (e.g., Nrf2-knockout mice) to confirm target specificity .

What strategies mitigate challenges in scaling up synthesis without compromising purity?

Basic Research Question

  • Flow chemistry : Implement continuous flow systems for thioether and amide bond formation to enhance reproducibility .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent for large-scale reactions .
  • Quality control : Use inline PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics and intermediates .

How do steric and electronic effects of the thioethyl linker influence the compound's conformational flexibility?

Advanced Research Question

  • Computational modeling : Perform DFT calculations (Gaussian 16) to compare rotational barriers of the thioethyl group with oxygen or methylene analogs .
  • X-ray crystallography : Analyze bond angles and torsional strain in the crystal structure to correlate with solution-state NMR NOE data .

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